Product packaging for Boc-11-aminoundecanoic acid(Cat. No.:CAS No. 10436-25-6)

Boc-11-aminoundecanoic acid

Cat. No.: B558784
CAS No.: 10436-25-6
M. Wt: 301.42 g/mol
InChI Key: HPTPZJBSQUULAV-UHFFFAOYSA-N
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Description

Significance of Boc-Protected Amino Fatty Acids in Chemical Synthesis

In the intricate field of chemical synthesis, the ability to selectively modify a molecule at a specific site is paramount. This is where protecting groups, such as the tert-butyloxycarbonyl (Boc) group, become indispensable. The Boc group is a carbamate (B1207046) that is widely used to protect the amino group of amino acids and other compounds. iris-biotech.debeilstein-journals.org This protection prevents the highly reactive amino group from participating in unwanted side reactions during a chemical transformation. iris-biotech.de

Amino fatty acids are bifunctional molecules, possessing both an amino group and a carboxylic acid group. This dual functionality makes them valuable building blocks for the synthesis of a wide array of more complex molecules. However, to achieve controlled and predictable outcomes in a synthesis, one of these functional groups must often be temporarily masked or "protected." Boc-protected amino fatty acids, such as Boc-11-aminoundecanoic acid, fulfill this need. The Boc group can be readily introduced onto the amino group and is stable under a variety of reaction conditions. chemimpex.com Crucially, it can be removed under mild acidic conditions, regenerating the free amine when desired. broadpharm.comchemdad.com This strategic use of the Boc protecting group allows chemists to direct reactions to the unprotected carboxylic acid end of the molecule, enabling the construction of larger and more elaborate molecular architectures. iris-biotech.de

Research Context and Scope

This compound is a linear aliphatic chain containing eleven carbon atoms, with a carboxylic acid at one terminus and a Boc-protected amino group at the other. broadpharm.comchemdad.com Its specific chain length and the presence of the Boc protecting group make it a versatile tool in various research areas. This article will focus exclusively on the chemical properties, synthesis, and research applications of this compound.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 10436-25-6 chemdad.comcymitquimica.com
Molecular Formula C16H31NO4 chemdad.comcymitquimica.com
Molecular Weight 301.42 g/mol chemdad.comcymitquimica.com
Appearance White to almost white powder or crystal chemdad.com
Melting Point 67-68 °C chemdad.com
Solubility Soluble in methanol (B129727) chemdad.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31NO4 B558784 Boc-11-aminoundecanoic acid CAS No. 10436-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTPZJBSQUULAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401054
Record name 11-[(tert-Butoxycarbonyl)amino]undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10436-25-6
Record name 11-[(tert-Butoxycarbonyl)amino]undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-((tert-butoxycarbonyl)amino)undecanoic acid
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Synthesis and Research Applications

Protection Strategies in Organic Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. libretexts.org The choice of a protecting group is crucial, as it must be easily introduced, stable under a variety of reaction conditions, and readily removed without affecting other parts of the molecule. masterorganicchemistry.com

Tert-Butyloxycarbonyl (Boc) Protection of Amine Functionality

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability and ease of removal under mild acidic conditions. total-synthesis.com The protection of the amino group of 11-aminoundecanoic acid to form this compound is a key step that renders the amine non-nucleophilic, allowing for selective reactions at the carboxylic acid terminus. researchgate.net

The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org This reaction is typically carried out in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature or with moderate heating. fishersci.co.uk The base, such as sodium hydroxide (B78521) or triethylamine, facilitates the nucleophilic attack of the amine on the Boc anhydride (B1165640). total-synthesis.comfishersci.co.uk The resulting carbamate (B1207046) is stable to basic hydrolysis and many nucleophiles. total-synthesis.com

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comfishersci.co.uk This process generates the free amine, carbon dioxide, and tert-butyl cation, which can be scavenged to prevent side reactions. masterorganicchemistry.com

Table 1: Common Reagents for Boc Protection and Deprotection of Amines

Process Reagent Typical Conditions Reference
Protection Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH, Et₃N), Solvent (e.g., H₂O, THF) organic-chemistry.org
Deprotection Trifluoroacetic acid (TFA)Solvent (e.g., Dichloromethane) masterorganicchemistry.comfishersci.co.uk
Deprotection Hydrochloric acid (HCl)Aqueous or organic solvent fishersci.co.uk

Selective Derivatization of Carboxylic Acid Moiety

Once the amine functionality is protected by the Boc group, the carboxylic acid moiety of this compound can be selectively modified. Common derivatizations include esterification and amidation, which are fundamental reactions in the synthesis of peptides and other complex molecules. researchgate.netnih.gov

Esterification of the carboxylic acid can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst or using coupling agents. One method involves the use of trimethylchlorosilane in methanol (B129727) at room temperature to produce the corresponding methyl ester hydrochloride in good yields. researchgate.net

Amide bond formation is a crucial reaction and can be accomplished by coupling the carboxylic acid with an amine using various activating agents. nih.gov Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Another widely used reagent is (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a base like diisopropylethylamine (DIPEA). nih.gov These methods facilitate the formation of a stable amide bond between this compound and a primary or secondary amine. researchgate.net this compound has been utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid is activated to react with an amine on a target-binding ligand. broadpharm.commedchemexpress.comchemdad.comtargetmol.comnordicbiosite.com

Precursor Synthesis of 11-Aminoundecanoic Acid

The monomer 11-aminoundecanoic acid, the precursor to this compound, is a valuable chemical intermediate, notably for the production of the bio-based polymer Nylon-11. mdpi.comwikipedia.orgocl-journal.org Its synthesis can be achieved through various routes, including those starting from renewable resources.

Approaches from Renewable Feedstocks

A significant industrial route to 11-aminoundecanoic acid begins with castor oil, a renewable feedstock. mdpi.comwikipedia.orgresearchgate.net Castor oil is primarily composed of triglycerides of ricinoleic acid. mdpi.comresearchgate.net The synthesis involves a multi-step process that includes transesterification of the oil to methyl ricinoleate (B1264116), followed by pyrolysis to yield methyl undecenoate and heptanal. wikipedia.org The methyl undecenoate is then hydrolyzed to 10-undecenoic acid. Subsequent hydrobromination and amination steps convert 10-undecenoic acid into 11-aminoundecanoic acid. wikipedia.org

Another renewable source is vernonia oil, which contains vernolic acid. google.comresearchgate.net A synthetic pathway has been developed to convert vernolic acid into 11-aminoundecanoic acid. This process involves the formation of 12-oxododecanoic acid oxime, which then undergoes a Beckmann rearrangement and Hofmann degradation to yield the final product. google.comresearchgate.net

Multi-Step Conversions (e.g., Beckmann Rearrangement, Hofmann Degradation)

The Hofmann and Beckmann rearrangements are classic organic reactions that can be employed in the synthesis of amines. The Hofmann rearrangement, also known as Hofmann degradation, converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgfiveable.mebyjus.com This reaction proceeds by treating the amide with bromine and a strong base, which leads to an isocyanate intermediate that is subsequently hydrolyzed to the amine. byjus.com In the synthesis of 11-aminoundecanoic acid from vernonia oil, 11-carbamoylundecanoic acid undergoes a Hofmann degradation. google.comresearchgate.net

The Beckmann rearrangement transforms an oxime into an amide. acs.org In the context of synthesizing 11-aminoundecanoic acid from 12-oxododecanoic acid oxime, the oxime is rearranged to form an amide, which is a precursor for the subsequent Hofmann degradation. google.comresearchgate.net

Biocatalytic Pathways

In recent years, biocatalytic methods have emerged as sustainable alternatives for chemical synthesis. Multi-enzyme cascade systems have been developed for the production of ω-amino fatty acids from renewable precursors. rsc.orgsciepublish.com For instance, a one-pot multi-enzyme cascade has been engineered to produce 11-aminoundecanoic acid from ricinoleic acid. sciepublish.com This system utilizes a series of enzymes, including alcohol dehydrogenases, Baeyer-Villiger monooxygenases, and ω-transaminases, often within engineered whole-cell biocatalysts. rsc.org These biocatalytic routes offer the advantages of mild reaction conditions and high selectivity, aligning with the principles of green chemistry. rsc.orgsciepublish.com Researchers have also explored the use of bacterial enzymes for the efficient production of α,ω-dicarboxylic acids from ω-hydroxycarboxylic acids, which can be precursors for ω-amino acids. researchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Peptide Synthesis and Peptidomimetics

The compound is extensively utilized in the construction of peptides and peptide-like structures, known as peptidomimetics. Its contributions range from fundamental roles in synthesis to the creation of novel biomaterials.

Role as a Protective Group in Peptide Synthesis

In peptide synthesis, the primary role of Boc-11-aminoundecanoic acid involves the use of its tert-butyloxycarbonyl (Boc) group as a temporary protecting group for the amine terminus. chemimpex.com During the stepwise assembly of a peptide chain, the alpha-amino group of an incoming amino acid must be masked to prevent uncontrolled self-polymerization. The Boc group serves this purpose effectively.

The Boc group was first applied to peptide synthesis in the late 1950s and became a cornerstone of solid-phase peptide synthesis (SPPS). chempep.com It is stable under the conditions required for peptide bond formation but can be readily removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), to allow the next amino acid to be coupled to the growing peptide chain. chempep.comchemdad.com This orthogonality ensures that the side-chain protecting groups and the bond linking the peptide to the resin support remain intact until the final cleavage step. iris-biotech.de The use of this compound allows for the introduction of its long hydrocarbon chain while leveraging the well-established principles of Boc chemistry. chemimpex.com

PropertyDescriptionRelevance to this compound
Protection The Boc group masks the reactivity of the terminal amine group.Prevents the amine on the undecanoic acid chain from forming unwanted bonds during synthesis.
Stability It is stable to various coupling conditions used in peptide synthesis.Allows for the reliable and sequential addition of other amino acids to the chain. chemimpex.com
Cleavage The Boc group is removed under moderately acidic conditions (e.g., 50% TFA in DCM). chempep.comEnables the selective deprotection of the terminal amine for chain elongation without disturbing other protecting groups. chempep.comchemdad.com
Orthogonality It is compatible with protecting group strategies where permanent side-chain protectors are removed under harsher acidic conditions (e.g., HF). chempep.comiris-biotech.deFacilitates its incorporation into complex peptides with various functionalized amino acids.

Design of Peptide Libraries

This compound is a valuable building block in the generation of peptide libraries, which are large collections of peptides used in drug discovery and other biochemical screening processes. chemimpex.com Its ability to form stable amide bonds is particularly advantageous for this application. chemimpex.com The compound's long, flexible 10-carbon spacer arm allows for the systematic variation of distance and orientation between different parts of a molecule, a key strategy in library design. By incorporating this linker, researchers can explore a wider range of chemical space to identify peptides with high affinity and specificity for a biological target. a2bchem.com

Incorporation of Unnatural Amino Acid Derivatives

This compound is itself classified as an unnatural amino acid derivative, as its long-chain alkyl structure is not one of the 20 common proteinogenic amino acids. chemscene.com The incorporation of such unnatural amino acids into peptide chains is a powerful strategy in protein engineering and drug design. Introducing this specific derivative can significantly alter the physicochemical properties of the resulting peptide, for instance by increasing its lipophilicity. This can enhance membrane permeability or modulate interactions with hydrophobic pockets in target proteins. Using building blocks like this compound allows for the creation of peptidomimetics with improved stability against enzymatic degradation compared to their natural counterparts. uu.nl

Self-Assembled Peptide Systems

The unique amphiphilic character of molecules derived from this compound drives their use in the creation of self-assembling systems. A notable research example involves a tri-peptide amphiphile, Boc-aminoundecanoic acid-F-F-COOH, which combines the long hydrophobic tail of the aminoundecanoic acid with two phenylalanine residues. uq.edu.au This molecule was shown to self-assemble into a hydrogel. nih.gov

These hydrogels exhibit thixotropic properties, meaning they can transition from a gel to a liquid (sol) state under shear stress and then reform into a gel when at rest. uq.edu.aunih.gov This characteristic is highly desirable for applications like injectable drug delivery systems. nih.gov Research demonstrated that this specific hydrogel could successfully encapsulate and provide sustained release of molecules like the antibiotic vancomycin (B549263) and vitamin B12 at physiological pH. uq.edu.aunih.gov

Research Findings on a Boc-aminoundecanoic acid-based Self-Assembled System uq.edu.aunih.gov
System Studied Self-assembling tri-peptide amphiphilic hydrogel.
Key Components Boc-aminoundecanoic acid-F-F-COOH (a conjugate of this compound and a dipeptide of Phenylalanine).
Observed Properties Forms a hydrogel with thixotropic (shear-thinning and recovery) behavior.
Application Demonstrated Encapsulation and sustained release of therapeutic molecules (Vancomycin, Vitamin B12).

Targeted Drug Discovery and Development

The compound's structure is ideally suited for use as a linker in targeted therapeutic strategies, most prominently in the development of Proteolysis Targeting Chimeras (PROTACs).

Proteolysis Targeting Chimera (PROTAC) Technology

This compound is widely employed as a bifunctional, alkane-based linker in the synthesis of PROTACs. chemdad.combroadpharm.commedkoo.com PROTACs are innovative molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. medchemexpress.comtargetmol.com A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com

The role of this compound is to serve as this crucial linker. chemsrc.commedchemexpress.com Its terminal carboxylic acid can be readily coupled to an amine on one of the ligands (e.g., the E3 ligase binder) through standard amide bond formation, often using activators like EDC or HATU. chemdad.combroadpharm.com Subsequently, the Boc protecting group on the other end of the chain can be removed under mild acidic conditions to expose a free amine. chemdad.com This newly available amine can then be attached to the second ligand (the target protein binder), completing the synthesis of the heterobifunctional PROTAC molecule. broadpharm.com

A specific example of its use is in the synthesis of MS432, a highly selective PROTAC that recruits the VHL E3 ligase to degrade the cancer-related proteins MEK1 and MEK2. medchemexpress.comtargetmol.com

This compound in PROTAC Synthesis
Function Serves as an alkyl chain-based PROTAC linker. broadpharm.commedchemexpress.com
Reactive Groups A terminal carboxylic acid and a Boc-protected terminal amine. chemdad.com
Deprotection Condition The Boc group is removed with mild acid to reveal a free amine for conjugation. chemdad.combroadpharm.com
Example PROTAC Used in the synthesis of MS432, a VHL-recruiting degrader of MEK1 and MEK2. medchemexpress.comtargetmol.com
This compound as a PROTAC Linker

This compound is a key building block in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins within cells. broadpharm.commedkoo.commedchemexpress.comtargetmol.commedchemexpress.com PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. medchemexpress.comtargetmol.com The linker plays a crucial role in the efficacy of the PROTAC, as its length, flexibility, and chemical composition can significantly influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a versatile aliphatic linker in the synthesis of PROTACs. broadpharm.commedkoo.comchemdad.comchemsrc.comhodoodo.com Its structure features a long, flexible 11-carbon alkyl chain that provides the necessary distance and spatial orientation between the two ligands. broadpharm.comchemdad.com The terminal carboxylic acid group allows for straightforward amide bond formation with an amine-functionalized E3 ligase ligand or target protein ligand, often facilitated by coupling reagents like HATU or HBTU. broadpharm.comchemdad.comnih.govacs.org The other end of the molecule is protected by a tert-butyloxycarbonyl (Boc) group, which masks the amino group. broadpharm.comchemdad.com This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling to the other binding moiety. broadpharm.comchemdad.comnih.gov

The use of this compound as a linker offers several advantages in PROTAC design. The long alkyl chain provides flexibility, which can accommodate various binding orientations and facilitate the formation of a stable ternary complex. broadpharm.comchemdad.com The straightforward and well-established chemistry for its incorporation into the final PROTAC molecule makes it a convenient and widely used building block in the synthesis of these targeted protein degraders. broadpharm.comchemdad.comnih.govacs.org

Synthesis of Specific PROTAC Constructs

The practical application of this compound as a linker is exemplified in the synthesis of various PROTAC constructs. A notable example is its use in the creation of MS432, a potent and selective degrader of MEK1 and MEK2 kinases. medchemexpress.comtargetmol.comnordicbiosite.com MS432 is a VHL-recruiting PROTAC, meaning it utilizes the von Hippel-Lindau (VHL) E3 ligase to tag MEK1/2 for degradation. medchemexpress.comtargetmol.com The synthesis of MS432 involves coupling this compound to the VHL ligand, followed by deprotection of the Boc group and subsequent reaction with a MEK1/2 inhibitor. medchemexpress.comtargetmol.com

Another example is the synthesis of olaparib-based PROTACs targeting poly(ADP-ribose) polymerase (PARP). nih.govacs.org In this case, this compound was reacted with a derivative of the PARP inhibitor olaparib (B1684210) using HBTU-mediated amidation. nih.govacs.org After the removal of the Boc protecting group, the resulting intermediate was coupled to a ligand for the cereblon (CRBN) E3 ligase, yielding the final PROTAC. nih.govacs.org

The synthesis of JQ1-based PROTACs, which target the BET family of proteins, also illustrates the utility of this linker. nih.govacs.org These constructs were synthesized by coupling a JQ1 derivative with an appropriate E3 ligase ligand that had been pre-functionalized with a linker, which can be derived from this compound. nih.govacs.org The coupling is typically achieved using HATU and DIPEA in DMF. nih.govacs.org

The general synthetic strategy for incorporating this compound into a PROTAC is a stepwise process:

Activation and Coupling: The carboxylic acid of this compound is activated, commonly with reagents like EDC or HATU, and then reacted with an amine-containing warhead (ligand for the target protein) or E3 ligase ligand to form an amide bond. broadpharm.comchemdad.com

Deprotection: The Boc protecting group on the amino terminus is removed under mild acidic conditions to yield a free amine. broadpharm.comchemdad.com

Final Coupling: The newly exposed amine is then coupled to the second component (either the E3 ligase ligand or the warhead, whichever was not used in the first step) to complete the PROTAC structure.

This modular approach allows for the systematic variation of the linker length and composition to optimize the degradation activity of the resulting PROTAC.

Table 1: Examples of PROTACs Synthesized Using this compound as a Linker

PROTAC Name/ClassTarget Protein(s)E3 LigaseLinker Component
MS432MEK1, MEK2VHLThis compound
Olaparib-based PROTACsPARPCereblon (CRBN)This compound
JQ1-based PROTACsBET proteinsVariousCan utilize linkers derived from this compound

Molecular Modification for Enhanced Bioactivity

This compound is not only a component of PROTACs but is also utilized in the broader field of medicinal chemistry for the molecular modification of bioactive compounds to enhance their therapeutic properties. chemimpex.comnih.gov The long aliphatic chain of 11-aminoundecanoic acid can be incorporated into drug molecules to alter their physicochemical properties, such as lipophilicity, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

One strategy involves conjugating this compound to a parent drug molecule. nih.gov The Boc-protected amino group allows for selective chemical manipulation at the carboxylic acid terminus without affecting the amino group. chemimpex.com Following conjugation, the Boc group can be removed to provide a free amine, which can be further functionalized if desired. nih.gov

A study involving the protein tyrosine kinase inhibitor dasatinib (B193332) demonstrated this approach. nih.gov Dasatinib was conjugated with this compound, and after deprotection, the resulting conjugate (Das-C11NH2) was evaluated for its inhibitory activity against several protein tyrosine kinases. nih.gov This modification led to changes in the potency of the drug, highlighting how the addition of the 11-aminoundecanoic acid linker can influence the biological activity of a therapeutic agent. nih.gov

In another example, capuramycin (B22844) analogues, which are antibacterial agents, were conjugated with various amino acids, including amino undecanoic acid (AUA), to improve their activity. nih.gov The conjugation of AUA to capuramycin analogues resulted in enhanced in vitro activity and an extended spectrum of activity against Gram-positive bacteria. nih.gov

Table 2: Research Findings on Molecular Modification with this compound

Parent MoleculeModification StrategyObserved Effect on Bioactivity
DasatinibConjugation with 11-aminoundecanoic acidAltered potency against protein tyrosine kinases
Capuramycin analoguesConjugation with amino undecanoic acid (AUA)Enhanced in vitro antibacterial activity and extended spectrum

Strategies for Drug Delivery System Development

This compound and its derivatives are valuable components in the development of advanced drug delivery systems. chemimpex.comnih.govnih.gov The unique amphiphilic nature of molecules containing the 11-aminoundecanoic acid backbone, with its long hydrophobic alkyl chain and a hydrophilic head group, allows them to self-assemble into various nanostructures, such as hydrogels and nanoparticles, which can encapsulate and deliver therapeutic agents. nih.govnih.gov

One notable application is in the formation of injectable, peptide-based hydrogels. nih.gov For instance, a tripeptide containing 11-aminoundecanoic acid, Boc-AUDA-PhePhe-COOH, was shown to form a hydrogel through a combination of π-π stacking interactions between the phenylalanine residues and hydrophobic interactions between the aliphatic chains. nih.gov This hydrogel was capable of entrapping and providing sustained release of model drugs like vitamin B12 and the antibiotic vancomycin under physiological conditions, demonstrating its potential as a drug delivery vehicle. nih.gov The thixotropic nature of this hydrogel, meaning it becomes less viscous under stress and then returns to a gel state, makes it suitable for injection. nih.govnih.gov

The Boc protecting group in these systems plays a crucial role in modulating the self-assembly process and the properties of the resulting drug delivery vehicle. nih.gov The presence of the bulky, hydrophobic Boc group can influence the packing of the molecules and the morphology of the resulting nanostructures. nih.gov

Furthermore, the carboxylic acid and the Boc-protected amine of this compound provide convenient handles for conjugation to other molecules, such as targeting ligands or imaging agents, to create more sophisticated and targeted drug delivery systems. chemimpex.com This versatility makes this compound a valuable building block for designing a wide range of drug delivery platforms with tailored properties for specific therapeutic applications.

Table 3: Drug Delivery Systems Incorporating 11-Aminoundecanoic Acid Derivatives

Delivery SystemKey Component(s)Encapsulated Drug(s)Key Findings
Injectable HydrogelBoc-AUDA-PhePhe-COOHVitamin B12, VancomycinShowed cytocompatibility and sustained drug release at physiological conditions.

Contributions to Materials Science and Nanotechnology

Polymer Chemistry and Functionalized Polymeric Materials

In polymer chemistry, Boc-11-aminoundecanoic acid is instrumental in the synthesis of functionalized polymers, enabling the creation of materials with properties tailored for specific applications such as advanced coatings and adhesives. chemimpex.com Its ability to be incorporated into polymer chains allows for the precise introduction of functional groups, facilitating the design of novel materials. chemimpex.com

This compound is a key monomer in the synthesis of polyamides, a class of polymers linked by amide bonds. mdpi.com Its unprotected counterpart, 11-aminoundecanoic acid, is the direct precursor for Nylon-11, a bio-based polyamide produced through the self-condensation of the monomer. immould.comottokemi.comwiley.com The polymerization process involves the reaction between the amine group of one monomer and the carboxylic acid group of another, forming an amide linkage and releasing a molecule of water. core.ac.uksci-hub.st

The presence of the Boc protecting group on this compound allows for its use in the creation of well-defined polyamide copolymers and block copolymers. By controlling the deprotection of the amine, chemists can dictate the sequence and structure of the resulting polymer. For instance, it can be used as a chain-terminating agent to control the molecular weight of polyamides or incorporated into a polymer backbone. After the initial polymerization, the Boc group can be removed to expose the primary amine, which can then serve as a reactive site for grafting other polymer chains or attaching functional molecules, leading to the synthesis of complex, functionalized polyamide copolymers. broadpharm.comwiley.com

Table 1: Polyamide Synthesis Methods Involving Aminoundecanoic Acid

Polymer Monomer(s) Synthesis Method Key Feature
Nylon-11 11-aminoundecanoic acid Polycondensation Bio-based polyamide derived from castor oil. immould.comwiley.com
Polyamide Copolymers This compound + other monomers Controlled Polycondensation Boc group allows for sequential polymerization and post-polymerization functionalization. broadpharm.comchemimpex.com
Poly(ester amide)s Amino acids, diols, dicarboxylic acids Polycondensation Combines ester and amide linkages for tailored biodegradability and mechanical properties. tdx.cat

The incorporation of this compound into polymer structures is a strategic approach to developing materials with customized properties. chemimpex.com The long aliphatic chain of the molecule imparts flexibility and hydrophobicity, while the terminal functional groups—the carboxylic acid and the protected amine—provide sites for chemical modification.

In the synthesis of poly(ester amide)s (PEAs), for example, monomers like this compound are used to create polymers that combine the beneficial properties of both polyesters and polyamides. tdx.cat The amide groups contribute to strong hydrogen bonding, resulting in good thermal and mechanical properties, while the ester linkages can be designed to be biodegradable. tdx.cat By varying the ratio and type of the constituent monomers, the properties of the resulting PEAs, such as degradation rate, mechanical strength, and flexibility, can be precisely tailored for specific biomedical applications. tdx.cat The ability to deprotect the Boc group post-polymerization provides an additional layer of control, allowing the polymer's surface or bulk properties to be modified by attaching bioactive molecules or other functional moieties. broadpharm.com

Polycondensation Reactions for Polyamide Synthesis (e.g., Nylon-11 Copolymers)

Self-Assembled Monolayers (SAMs) and Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. mdpi.com They are a cornerstone of surface engineering, providing a method to precisely control the chemical and physical properties of interfaces. nih.govharvard.edu this compound and its derivatives are valuable molecules for the fabrication of SAMs due to their defined structure and chemical handles.

The fabrication of SAMs involves the chemisorption of molecules with a specific "head group" onto a compatible substrate. researchgate.net this compound, with its terminal carboxylic acid group, can be used to form SAMs on metal oxide surfaces such as aluminum oxide and steel. researchgate.net For other substrates, like gold, the molecule is typically modified. For instance, it can be converted into a thiol-containing derivative, such as (9H-fluoren-9-yl)methyl 11-mercaptoundecylcarbamate or tert-butyl 11-mercaptoundecylcarbamate, which are synthesized from 11-aminoundecanoic acid. figshare.com These thiol derivatives readily form well-ordered monolayers on gold surfaces.

The use of the Boc-protected form is critical during the synthesis of these complex molecules, preventing the amine from undergoing unwanted side reactions. figshare.com Once the SAM is formed, the protecting group (either Boc or Fmoc) can be removed to expose a surface terminated with reactive amine groups, which can then be used to covalently link other molecules, such as proteins or DNA, for biosensor and biointerface applications. figshare.com This bottom-up approach provides exceptional control over the molecular-level composition of the surface. nih.gov

This compound and its non-protected form are effective capping agents for modifying the surface of nanoparticles, preventing their aggregation and enhancing their stability and functionality. nih.gov A capping agent works by binding to the nanoparticle's surface, often through a specific functional group, creating a protective layer. nih.gov

In a notable application, 11-aminoundecanoic acid was used as a capping agent for titanium dioxide (TiO2) nanoparticles. wpmucdn.com The carboxylic acid end of the molecule interacts strongly with the positively charged TiO2 surface during its synthesis, stabilizing the nanoparticles and controlling their size. wpmucdn.com The amine group is then exposed on the outer surface of the nanoparticle, making it available for further reactions, such as linking the nanoparticles to polymers to form composite materials. wpmucdn.com Similarly, 11-aminoundecanoic acid has been investigated for the functionalization of perovskite (KMF3) nanoparticles. worktribe.com Research showed that the stability of the functionalized nanoparticles depended on the synthesis method, with those prepared via solvothermal methods showing better stability during the ligand exchange process compared to those made by co-precipitation. worktribe.com

Table 2: Research Findings on Nanoparticle Capping with Aminoundecanoic Acid

Nanoparticle Capping Agent Key Findings Reference
Titanium Dioxide (TiO2) 11-aminoundecanoic acid The carboxylic acid moiety binds strongly to the TiO2 surface, stabilizing the nanoparticles. The exposed amine group allows for further functionalization. wpmucdn.com
Perovskite (KMF3) 11-aminoundecanoic acid Nanoparticles synthesized via solvothermal methods showed improved stability during the functionalization process compared to those made by co-precipitation. worktribe.com
Zinc Sulfide (ZnS:Mn) Various amino acids Amino acid capping reduces cytotoxicity and improves water dispersibility for bio-imaging applications. mdpi.com

The study of how molecules like this compound adsorb and interact at interfaces is crucial for understanding and designing functional materials. The adsorption behavior is dictated by the interplay of forces between the molecule, the substrate, and the surrounding environment.

Research on the intercalation of 11-aminoundecanoic acid into a layered protonated titanate provides insight into these interfacial reactions. appliedmineralogy.com It was observed that the intercalation was a surprisingly rapid process, driven by a strong and fast acid-base reaction between the amino group of the molecule and the protons within the layered host material. appliedmineralogy.com This strong interaction facilitates the entry of the molecule into the host structure.

In the context of SAMs on nanoparticle surfaces, the adsorption is governed by the affinity of the head group for the substrate. The carboxylic acid group of 11-aminoundecanoic acid, for example, has a strong interaction with the surface of TiO2 nanoparticles. wpmucdn.com The homogeneity and structural order of the resulting monolayer at the molecular level can significantly influence the macroscopic properties of the material and its performance in devices. rsc.org Understanding these adsorption phenomena allows for the rational design of surfaces with specific wetting, adhesion, and electronic properties. nih.govharvard.edu

Control over Nanoscale Assembly and Nucleation

The molecular architecture of this compound, featuring a hydrophobic 11-carbon chain and a carbamate-protected amine, provides a powerful tool for directing the formation of ordered nanostructures. The ability to control the spatial organization of self-assembling materials is critical for their application in fields like opto-electronics and tissue engineering. ru.nl The self-assembly process is governed by a synergistic effect of various non-covalent interactions, including hydrogen bonding, hydrophobic forces, and van der Waals interactions, which guide the molecules into stable, ordered patterns. frontiersin.org

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in modulating the self-assembly behavior. nih.gov By tuning the balance between the hydrophilic head group and the hydrophobic alkyl tail, researchers can direct the assembly into specific morphologies, such as fibers, tubes, or spherical nanoparticles. frontiersin.orgnih.gov These initial assemblies can then serve as nucleation points, templating further growth and bundling into larger, hierarchical structures. ru.nl The design of the molecule itself dictates the nature of the resulting nanostructure; for instance, molecules with a propensity for β-sheet formation tend to create flat, tape-like structures, which can then stack into more robust fibers. nih.gov Furthermore, external stimuli like solvent polarity can be used to trigger transformations between different morphologies, such as from vesicles to fibers, offering an additional layer of control over the final assembled structure. acs.org

Supramolecular Assemblies and Gels

This compound and its parent molecule, 11-aminoundecanoic acid, are highly versatile building blocks for creating low-molecular-weight gelators (LMWGs). rsc.orgreading.ac.uk These gelators self-assemble in a liquid to form three-dimensional networks that immobilize the solvent, resulting in the formation of a gel. rsc.org The process is driven by the spontaneous organization of these small molecules through a variety of non-covalent interactions. reading.ac.uk

Researchers have successfully incorporated this compound into peptide structures to induce hydrogelation. For example, a molecule combining it with a dipeptide (Boc-AUDA-Phe-Phe-COOH) was shown to promote the formation of a hydrogel with thixotropic properties, meaning it can become fluid when shaken and then solidify again at rest. frontiersin.orgnih.gov This characteristic is particularly valuable for applications like injectable drug delivery. nih.gov The resulting gels can encapsulate and provide sustained release of molecules at physiological conditions. frontiersin.orgnih.gov

Design of Chiral Gelators

A significant application of 11-aminoundecanoic acid is in the construction of chiral gelators. By chemically combining the long alkyl chain of 11-aminoundecanoic acid with chiral amino acid units, a class of fatty acid amphiphiles with core chiral centers and hydrogen-bonding sites is created. lookchem.comresearchgate.net This design yields efficient low molecular weight gelators capable of structuring both highly polar solvents like water and nonpolar organic solvents. researchgate.net

An interesting finding in the study of these chiral gelators is the behavior of racemates (an equal mixture of two enantiomers) versus their pure enantiomeric counterparts. Contrary to the common observation that pure enantiomers are more efficient gelators, some racemic mixtures derived from 11-aminoundecanoic acid were found to be significantly better, gelling up to 16 times larger volumes of certain solvents than the pure enantiomers. lookchem.comresearchgate.net This highlights the complex relationship between molecular chirality and the efficiency of supramolecular network formation.

Gelator Component 1Gelator Component 2ChiralityGelation Efficiency ComparisonSource(s)
11-aminoundecanoic acidAromatic/Aliphatic amino acidsChiralIn some cases, the racemic mixture is a more efficient gelator than the pure enantiomer. lookchem.comresearchgate.net
Lauric acidCore peptide unitChiralRacemates of sodium salts showed excellent gelation, while optically active isomers were weaker. researchgate.net

Self-Assembly Mechanisms of Amphiphilic Molecules

The self-assembly of amphiphilic molecules like those derived from this compound is driven by a delicate balance of intermolecular forces. frontiersin.org The primary mechanism involves the interplay between the hydrophobic alkyl chains and the hydrophilic, functional head groups. frontiersin.orgacs.org

Key non-covalent interactions governing the assembly include:

Hydrogen Bonding : Temperature-dependent studies have confirmed that intermolecular hydrogen bonding between the amide groups and terminal carboxylic acid units is a critical driving force in the self-assembly of gel aggregates in lipophilic solvents. researchgate.net

Hydrophobic Interactions : The long carbon chains of the undecanoic acid moiety aggregate to minimize contact with polar solvents like water, driving the formation of micelles, fibers, or bilayers. frontiersin.orgnih.gov

Electrostatic and Ion-Dipole Interactions : In derivatives where the terminal carboxylic acid is converted to a sodium carboxylate salt, strong electrostatic and ion-dipole interactions between these groups provide significant additional stabilization to the assembled aggregates. This leads to gels with considerably higher thermal stability. researchgate.net

π-π Stacking : When aromatic amino acids like phenylalanine are incorporated into the molecular structure, π-π stacking interactions between the aromatic rings provide further stability and directionality to the assembly. frontiersin.orgreading.ac.uk

These weak, non-covalent interactions work in concert to guide the molecules into thermodynamically stable, ordered supramolecular structures, such as the fibrous networks that constitute a gel. frontiersin.orgresearchgate.net

Interaction TypeRole in Self-AssemblySource(s)
Hydrogen BondingConnects amide and carboxylic acid units, forming the primary structure of the assembly. researchgate.net
Hydrophobic InteractionsDrives aggregation of alkyl chains to form the core of the assembled structures. frontiersin.orgnih.gov
Electrostatic InteractionsProvides strong stabilization in salt-form derivatives, increasing thermal stability. researchgate.net
π-π StackingAdds stability and directionality when aromatic units are present. frontiersin.orgreading.ac.uk

Biochemical Research and Proteomics Applications

Probing Protein Interactions and Modifications

Boc-11-aminoundecanoic acid serves as a crucial tool for investigating protein-protein interactions and post-translational modifications. chemimpex.com Its long hydrocarbon chain can mimic fatty acid modifications on proteins, enabling researchers to study the enzymes involved in these processes.

One notable application is in the study of histone deacetylases (HDACs), particularly HDAC11, which is known to remove fatty acid acyl groups from lysine (B10760008) residues. researchgate.net Researchers have developed fluorescent substrates for HDAC11 by incorporating an aminobenzoylated 11-aminoundecanoic acid moiety. researchgate.netnih.gov This synthetic substrate allows for a continuous and direct measurement of HDAC11 activity, facilitating the screening of potential inhibitors and the characterization of its enzymatic function. researchgate.netnih.gov The long aliphatic chain of the aminoundecanoic acid is well-tolerated by the active site of HDAC11, making it an effective mimic of natural fatty-acylated substrates. nih.gov

Furthermore, derivatives of this compound have been used to synthesize conjugates for studying kinase inhibitors. uri.edu By attaching this linker to a known kinase inhibitor like dasatinib (B193332), researchers can create probes to investigate the inhibitor's binding interactions with various protein tyrosine kinases. uri.edu The Boc-protected amine allows for further functionalization, enabling the attachment of reporter groups or other molecules to facilitate detection and analysis.

Development of Biochemical Tools and Assays

The unique properties of this compound make it a valuable component in the development of sophisticated biochemical tools and assays. chemimpex.com Its bifunctional nature, with a carboxylic acid at one end and a protected amine at the other, allows it to act as a versatile linker. broadpharm.com

A significant application is in the creation of Proteolysis Targeting Chimeras (PROTACs). broadpharm.commedchemexpress.comtargetmol.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. medchemexpress.com this compound can be used as a linker to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. broadpharm.commedchemexpress.comtargetmol.com For instance, it has been utilized in the synthesis of MS432, a PROTAC that targets MEK1 and MEK2 for degradation. medchemexpress.comtargetmol.com

The development of a continuous fluorescence-based activity assay for HDAC11 provides another example of its utility. researchgate.net In this assay, a peptide substrate was synthesized where the fatty acyl moiety was replaced with 2-aminobenzoylated 11-aminoundecanoic acid. researchgate.netnih.gov This modification, coupled with a fluorescent reporter and a quencher, enables a direct and continuous readout of enzyme activity, which is highly suitable for high-throughput screening of potential drug candidates. researchgate.netnih.gov

Role in Bioconjugation Methodologies

This compound is instrumental in bioconjugation, the process of linking biomolecules to other molecules or surfaces. chemimpex.com Its structure is well-suited for this purpose, providing a stable and flexible connection. chemimpex.comacs.org The carboxylic acid can be activated to react with amine groups on proteins or other biomolecules, while the Boc-protected amine can be deprotected to allow for subsequent reactions. broadpharm.com

This compound and its derivatives are used to create conjugates for various applications, including targeted drug delivery and the development of dual-action therapeutics. For example, it has been used as a linker to connect a tumor-targeting cyclic RGD peptide with a pro-apoptotic SMAC mimetic. rsc.org This creates a dual-action conjugate that can specifically target cancer cells and induce apoptosis. The length of the 11-aminoundecanoic acid linker is crucial for ensuring that both parts of the conjugate can bind to their respective targets without steric hindrance. rsc.org

In another study, this compound was used in the synthesis of fatty acid conjugates of the kinase inhibitor dasatinib. uri.edu The ability to form stable amide bonds is a key feature that makes it a valuable tool in creating these complex bioconjugates. chemimpex.com

Table of Research Findings

Application Area Specific Use Key Finding
Probing Protein Interactions HDAC11 substrate development The long aliphatic chain of aminoundecanoic acid is well-tolerated by the HDAC11 active site, enabling the creation of effective synthetic substrates for activity assays. researchgate.netnih.gov
Biochemical Tool Development PROTAC linker This compound serves as a versatile linker in the synthesis of PROTACs, such as MS432, for targeted protein degradation. broadpharm.commedchemexpress.comtargetmol.com

| Bioconjugation | Dual-action drug conjugates | Used as a linker to connect a tumor-targeting peptide with a pro-apoptotic molecule, demonstrating its utility in creating targeted therapeutics. rsc.org |

Table of Mentioned Compounds

Compound Name
This compound
2-aminobenzoylated 11-aminoundecanoic acid
Dasatinib
MS432
Cyclic RGD peptide
SMAC mimetic
N-Boc-(S)-phenylglycine
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
Hydroxybenzotriazole (HOBt)
N-methylmorpholine (NMM)

Advanced Characterization and Analytical Methodologies

Microscopic and Surface Analysis Techniques

Microscopy techniques are vital for visualizing the supramolecular structures and surface morphologies that can be formed by Boc-11-aminoundecanoic acid, particularly when it self-assembles on a substrate.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. tesisenred.net It is an ideal tool for studying the self-assembly of this compound on various substrates, such as mica, silicon, or gold. univ-paris-diderot.frcore.ac.uk

By depositing the molecule from a solution onto a flat substrate, AFM can visualize the formation of self-assembled monolayers (SAMs). Research on similar long-chain carboxylic and phosphonic acids has shown that AFM can reveal detailed information about the surface coverage, domain formation, and the presence of defects. core.ac.uk The images can distinguish between incomplete monolayers, where molecules aggregate into dense islands on the surface, and complete, uniform monolayers. researchgate.net Furthermore, AFM can be used to measure the height of these molecular layers, providing insights into the orientation (e.g., tilted or upright) of the molecules on the surface.

Scanning Tunneling Microscopy (STM) for Molecular Assembly

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. It is instrumental in studying the self-assembly of molecules, revealing how they arrange and interact on a substrate. While direct STM studies specifically on this compound are not prominently documented, the technique's application can be understood from research on similar molecules. STM allows researchers to visualize how largish organic molecules can induce restructuring of a metal surface, which can anchor the molecules and drive their self-assembly into ordered structures like molecular double rows. aps.org

The principles of using STM to control molecular organization are well-established; for instance, researchers have famously arranged individual xenon atoms on a nickel surface using an STM tip. dtic.mil This capability for atomic and molecular manipulation highlights its potential for constructing complex molecular systems. dtic.mil In the context of long-chain fatty acids, STM has been used to investigate the structural polymorphism in self-assembled monolayers at solution-solid interfaces. beilstein-journals.org For molecules like this compound, STM could be employed to study how the bulky Boc-protecting group and the long alkyl chain influence packing and monolayer formation on various substrates, providing critical insights for applications in surface modification and nanotechnology. broadpharm.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When this compound is used to modify a surface, XPS can confirm its presence and integrity. core.ac.uk

The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of electrons that are emitted. researchgate.net For this compound, XPS would show characteristic peaks for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). High-resolution spectra of these regions would provide detailed chemical state information.

C 1s Spectrum : The C 1s peak would be complex, deconvoluting into several components corresponding to the different chemical environments of the carbon atoms: the C-C/C-H bonds in the alkyl chain, the C-N bond of the amine, and the C=O and C-O bonds within the carboxyl and Boc-protecting groups. researchgate.net

O 1s Spectrum : The O 1s spectrum would show peaks corresponding to the oxygen atoms in the carboxylic acid group (O=C-OH) and the carbamate (B1207046) group (O=C-O). researchgate.net

N 1s Spectrum : The N 1s spectrum would show a peak corresponding to the nitrogen atom in the Boc-protected amine group (-NH-Boc). researchgate.net

This detailed analysis allows for the verification of the molecular structure on the surface and can be used to study changes following chemical reactions, such as the deprotection of the Boc group. broadpharm.comchemdad.com

Thermal and X-ray Diffraction Analysis

Thermal and X-ray diffraction techniques are fundamental for characterizing the bulk properties of this compound, such as its thermal stability and crystalline structure.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govalan-cooper.org.uk It is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

For this compound, a white crystalline solid, DSC analysis reveals its melting point and provides information on its thermal stability. chemdad.comchemimpex.com The melting point for this compound is reported to be in the range of 67-68 °C. chemdad.com A DSC thermogram would show an endothermic peak at this temperature, corresponding to the heat absorbed during the melting process.

In studies of the related unprotected 11-aminoundecanoic acid (AUA), DSC has been used to observe its melting and subsequent polycondensation into nylon-11 at higher temperatures (around 180–200 °C). wiley.com A similar analysis on this compound would be expected to show the initial melting, followed by potential thermal decomposition of the Boc-protecting group at a higher temperature, before any polymerization of the underlying amino acid could occur. Key thermodynamic parameters obtained from DSC include the transition midpoint temperature (TM), enthalpy of unfolding (ΔH), and the change in heat capacity (ΔCp). nih.gov

Table 1: Thermal Properties of this compound and Related Compounds
CompoundAnalytical TechniqueObserved TransitionTemperature (°C)Reference
This compoundMelting Point ApparatusMelting67-68 chemdad.com
11-Aminoundecanoic acid (AUA)DSCMelting / Polymerization180-200 wiley.com

Wide-Angle X-ray Diffraction (WAXD)

Wide-Angle X-ray Diffraction (WAXD) is a technique used to study the crystalline structure of materials. By analyzing the angles and intensities of the diffracted X-ray beams, one can determine the unit cell dimensions and the arrangement of molecules in the crystal lattice. acs.org

Electrochemical Characterization of Modified Surfaces

When this compound is used to functionalize conductive or semiconductive surfaces, electrochemical methods are vital for characterizing the resulting interface. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can probe the properties of the molecular layer.

Studies on surfaces modified with the parent 11-aminoundecanoic acid or similar molecules provide a clear blueprint for this analysis. For instance, ultrathin films composed of 11-aminoundecanoic acid-capped TiO₂ nanoparticles have been characterized using CV. wpmucdn.com This technique measures the current response to a cycling potential, providing information on the redox processes and electron transfer properties of the modified surface. wpmucdn.com

Similarly, EIS has been used to study self-assembled monolayers of 11-mercaptoundecanoic acid on gold electrodes. researchgate.net EIS measures the impedance of the system over a range of frequencies, allowing for the modeling of the interface as an equivalent electrical circuit. This can detect the formation of the monolayer and any subsequent binding events (like protein adsorption) through changes in parameters such as charge-transfer resistance. researchgate.net For a this compound monolayer, these techniques could be used to assess the layer's packing density, stability, and insulating properties, as well as to monitor its removal or modification in real-time.

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile, thermally sensitive compound.

HPLC is routinely used to assess the purity of this compound, with commercial suppliers often providing purity data (e.g., >98%) based on HPLC analysis. targetmol.comchemscene.com A typical HPLC method would involve a reversed-phase column (like a C18 column) and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like phosphoric acid) and an organic solvent such as acetonitrile (B52724). researchgate.net Detection can be achieved using a UV detector, as the carbamate and carboxyl groups have some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (MS). uni-regensburg.de

Gas Chromatography (GC) is less suitable for the direct analysis of this compound due to its low volatility and thermal lability (the Boc group can cleave at high temperatures). However, GC could be used after a derivatization step to convert the carboxylic acid and protected amine into more volatile functional groups.

A review of methods for analyzing related compounds in food packaging materials details a specific HPLC method for the parent compound, 11-aminoundecanoic acid, which provides a solid foundation for developing a method for its Boc-protected derivative. researchgate.net

Table 2: Example HPLC Method for Analysis of 11-Aminoundecanoic Acid researchgate.net
ParameterCondition
Stationary Phase (Column)Bondapak C18 (300 x 3.9 mm, 10 µm particle size)
Mobile PhaseBinary gradient: (A) Acetonitrile and (B) 0.01N H₃PO₄
DetectionUV at 250 nm (Note: for derivatized amines)

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) Investigations

While specific structure-activity relationship (SAR) studies focusing solely on Boc-11-aminoundecanoic acid are not extensively documented in the reviewed literature, the principles of SAR can be applied by examining studies on related long-chain amino acid derivatives. These studies highlight the importance of the alkyl chain length, the nature of the protecting group, and the terminal functional groups in dictating the biological activity and physical properties of these molecules. acs.org

For instance, in the context of long-acting glucagon-like peptide-1 (GLP-1) derivatives, the length of the fatty acid chain attached to the peptide is a critical determinant of its protraction and potency. acs.org While this compound itself was not the direct acylating agent in these studies, the findings for similar long-chain amino acids demonstrate that increasing the carbon chain length generally enhances protraction. acs.org However, this can sometimes be accompanied by a decrease in potency. acs.org The introduction of bulky groups or rings within the fatty acid chain has also been explored to modulate these properties. acs.org For example, introducing a phenyl ring can maintain potency but may diminish the duration of action, whereas a bulky hexyl group might lead to comparable protraction as a linear chain but with significantly reduced potency. acs.org

These insights from related compounds suggest that the 11-carbon chain of this compound provides a significant hydrophobic character, which is crucial for its role as a linker in applications like PROTACs (Proteolysis Targeting Chimeras), where it bridges a target protein ligand and an E3 ligase ligand. medchemexpress.combroadpharm.com The Boc protecting group enhances stability and solubility, facilitating its use in peptide synthesis and drug development. chemimpex.com

Molecular Dynamics Simulations of Self-Assembled Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the self-assembly of amphiphilic molecules like this compound. cuny.edu These simulations can provide detailed insights into the formation, structure, and dynamics of aggregates such as micelles, vesicles, and hydrogels. nih.govresearchgate.net

Studies on similar self-assembling peptides and amino acid derivatives have shown that the interplay of hydrophobic interactions, hydrogen bonding, and electrostatic forces drives the formation of ordered nanostructures. cuny.edunih.govresearchgate.net The long aliphatic chain of 11-aminoundecanoic acid is expected to play a dominant role in the hydrophobic collapse that initiates self-assembly in aqueous environments. nih.gov

For example, a study involving a combination of 11-aminoundecanoic acid (AUDA) with dipeptides demonstrated that the long aliphatic chain of AUDA could impart thixotropic properties to the resulting hydrogel. nih.govresearchgate.net MD simulations of similar peptide amphiphiles have highlighted the role of hydrophobicity in the self-assembly process. nih.gov The N-terminal protecting group, such as the Boc group, can also influence the nature of the peptide self-assembly and the resulting morphology of the nanostructures. nih.gov

MD simulations can elucidate the molecular packing and conformational changes that occur during self-assembly. cuny.edu These simulations can predict how modifications to the molecular structure, such as changing the length of the alkyl chain or altering the headgroup, would affect the final assembled architecture. nih.gov

Theoretical Predictions of Reaction Pathways and Energetics

Theoretical calculations are instrumental in understanding the mechanisms and energetics of chemical reactions involving this compound. These studies can predict the feasibility of a reaction, identify potential intermediates and transition states, and explain observed selectivity.

A key reaction for Boc-protected amino acids is the deprotection of the Boc group, which is typically achieved under acidic conditions. broadpharm.com Computational studies can model the reaction pathway of this deprotection, providing insights into the mechanism. Recent research has also explored thermal deprotection of N-Boc protected amines in the absence of an acid catalyst, where computational modeling helped to provide mechanistic insight. acs.org

Furthermore, computational methods have been employed to understand the mechanism of reactions where N-Boc-protected amino acids act as catalysts or mediators. For instance, in the Morita-Baylis Hillman (MBH) reaction, N-Boc-L-pipecolinic acid was used as a proton transfer mediator. btu.edu.tr Computational studies of the MBH reaction have been performed to understand the reaction mechanism and the role of the catalyst in the rate-limiting hydrogen transfer step. btu.edu.tr While not specific to this compound, these studies demonstrate the power of theoretical predictions in elucidating reaction mechanisms involving Boc-protected amino acids.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study various aspects of molecules like this compound and related systems.

DFT calculations can be used to optimize the geometry of molecules and predict their spectroscopic properties. For example, DFT calculations at the B3LYP/6-31+G(d) level have been used to determine the most stable structures of N-Boc-protected dipeptides. mdpi.com These calculations can help in interpreting experimental data, such as 13C NMR chemical shifts, by correlating them with the calculated electronic structures. mdpi.com

In the context of materials science, DFT calculations have been used to support the study of long-chain aliphatic polymers derived from fatty acids like 11-aminoundecanoic acid. acs.org For instance, DFT calculations have been used to investigate the mechanism of catalytic isomerization of unsaturated fatty acid substrates, which is a key step in producing linear long-chain monomers for polyamides like nylon-11. acs.org

The table below summarizes the key computational methods and their applications in studying this compound and related compounds.

Computational MethodApplicationKey Findings/Insights
Structure-Activity Relationship (SAR) Analysis Guiding the design of long-acting therapeutics.Alkyl chain length and modifications significantly impact biological activity and pharmacokinetic properties. acs.org
Molecular Dynamics (MD) Simulations Investigating the self-assembly of amphiphilic molecules.Hydrophobic interactions of the alkyl chain are a primary driver for the formation of ordered nanostructures. nih.govresearchgate.net
Theoretical Reaction Pathway Prediction Elucidating mechanisms of reactions like Boc deprotection and catalyzed reactions.Provides detailed understanding of transition states and intermediates, explaining reaction outcomes and selectivity. acs.orgbtu.edu.tr
Density Functional Theory (DFT) Determining stable molecular geometries and electronic properties.Correlates calculated structures with experimental spectroscopic data and explains catalytic mechanisms at an electronic level. mdpi.comacs.org

Biodegradation and Environmental Considerations

Microbial Degradation Pathways

Specific microbial degradation pathways for Boc-11-aminoundecanoic acid have not been detailed in scientific literature. However, the degradation process can be hypothetically outlined based on the known metabolic routes of its parent compound, 11-aminoundecanoic acid, and the chemical nature of the Boc protecting group.

The initial and rate-limiting step for the biodegradation of this compound is likely the cleavage of the Boc group from the amine. The Boc group is known to be stable under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions fishersci.co.ukorganic-chemistry.orgscispace.com. Standard environmental pH is typically near neutral, which suggests that the spontaneous chemical hydrolysis of the Boc group would be slow.

Once the Boc group is removed, the resulting 11-aminoundecanoic acid is known to be readily biodegradable oecd.orgarkema.com. Studies have identified bacteria, such as Pseudomonas sp., that can utilize 11-aminoundecanoic acid as a sole source of carbon, nitrogen, and energy frontiersin.orgcabidigitallibrary.org. These microorganisms are ubiquitous in soil and water environments. The degradation of the long-chain amino acid would then proceed through established microbial metabolic pathways for fatty acids and amino acids, likely involving beta-oxidation and deamination.

It is also plausible that some microorganisms may possess enzymes capable of hydrolyzing the carbamate (B1207046) bond of the Boc group directly. While specific environmental hydrolases for Boc-carbamates have not been characterized, the structural similarity of the carbamate linkage to amide and ester bonds suggests that some proteases or esterases could potentially exhibit activity towards it nih.govacs.org. However, research on Boc-modified lignin (B12514952) has indicated that the presence of the Boc group can hinder microbial breakdown, suggesting it may not be easily metabolized ijcr.info.

Environmental Fate and Persistence Studies

Direct studies on the environmental fate and persistence of this compound are not currently available. However, its likely behavior can be extrapolated from data on 11-aminoundecanoic acid and the general properties of Boc-protected compounds.

The parent compound, 11-aminoundecanoic acid, is characterized by relatively high water solubility and a low octanol-water partition coefficient, indicating it will predominantly be found in the aqueous phase of the environment. oecd.org It is not expected to bioaccumulate and is considered readily biodegradable, limiting its persistence in aquatic systems. arkema.com In the atmosphere, it is predicted to be rapidly photodegraded. oecd.org

The addition of the Boc group to form this compound will alter its physicochemical properties, likely increasing its lipophilicity and reducing its water solubility compared to the parent compound. This could lead to a greater tendency to adsorb to soil and sediment particles.

The persistence of this compound in the environment will be largely determined by the stability of the Boc-carbamate bond. As this bond is stable under neutral and alkaline conditions, the compound may persist in environments lacking the specific acidic conditions or microbial activities required for its cleavage nih.govreddit.com. The bioavailability of the compound to microorganisms, a key factor in degradation, may also be limited by the presence of the bulky Boc group, which could sterically hinder enzymatic attack mdpi.com.

While this compound is utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), and the biodegradability of these linkers is a consideration in modern drug design, this does not guarantee rapid environmental degradation broadpharm.com. The conditions within a biological system, where enzymatic activity is high, are very different from those in the open environment.

The following tables summarize the known environmental data for the parent compound, 11-aminoundecanoic acid, and the general stability of the Boc protecting group, which together inform the likely environmental profile of this compound.

Table 1: Environmental Fate and Biodegradability of 11-Aminoundecanoic Acid

Property Finding Source
Biodegradation Readily biodegradable. oecd.orgarkema.com
Aquatic Fate Expected to primarily partition to the aqueous phase. Not expected to persist in the aquatic compartment due to ready biodegradability. oecd.orgarkema.com
Bioaccumulation Not expected to bioaccumulate (Log Kow = -0.16). arkema.com
Atmospheric Fate Rapidly photodegraded by reaction with hydroxyl radicals (half-life ~4.3 hours). oecd.org
Adsorption May adsorb to soil or sediment with ion exchange capacity due to its ionized form. oecd.org

Table 2: General Stability of the Boc Protecting Group

Condition Stability Source
Acidic Conditions Labile; readily cleaved by strong acids (e.g., TFA, HCl). fishersci.co.ukorganic-chemistry.orgscispace.com
Basic Conditions Generally stable to hydrolysis. organic-chemistry.orgscispace.comreddit.com
Nucleophiles Stable towards most nucleophiles. organic-chemistry.org
Enzymatic Hydrolysis Generally resistant to enzymatic hydrolysis by common proteases, though some esterases can cleave tert-butyl esters while leaving the Boc group intact. nih.govacs.org

Future Research Directions and Emerging Applications

Innovations in Synthetic Strategies

The synthesis of Boc-11-aminoundecanoic acid and its derivatives is continuously evolving, driven by the need for more efficient, economical, and environmentally friendly processes. Research is focused on both the production of the 11-aminoundecanoic acid (AUDA) backbone and its subsequent modification.

Traditionally, 11-aminoundecanoic acid is produced industrially from castor oil, a renewable feedstock. wikipedia.orgieabioenergy.comgoogle.com The process involves the pyrolysis of methyl ricinoleate (B1264116) to yield methyl undecenoate, which is then hydrolyzed and converted to the final amino acid. wikipedia.org Innovations are aimed at optimizing these steps. For instance, recent patents describe new, efficient methods for producing 11-aminoundecanoic acid or its esters from undecylenic acid, which is also derived from castor oil. google.com

Beyond the core synthesis, significant research is directed towards novel derivatization strategies.

One-Pot Reactions: Researchers have developed a one-pot reaction to create a bench-stable Boc-protected aminoketone from 11-aminoundecanoic acid and ferrocene. acs.org This method involves an initial reaction with trifluoroacetic anhydride (B1165640) (TFAA) followed by deprotection and subsequent Boc protection in a single sequence, improving efficiency. acs.org

Solvent Optimization: The synthesis of N-alkylated derivatives, important for creating internally plasticized copolyamides, has been improved by using specific solvents. google.com It was discovered that halogenated solvents, particularly 2,2,2-trifluoroethanol, are highly effective for solubilizing 11-aminoundecanoic acid, enabling direct reaction with aldehydes and leading to excellent yields in the production of N-alkyl derivatives. google.com

Monomer Preparation: For polymer science applications, 11-aminoundecanoic acid is functionalized to create polymerizable monomers. A notable example is its reaction with acryloyl chloride to produce 11-acrylamido undecanoic acid (AAmUDA), a key monomer for creating novel water-borne binders for lithium-ion batteries. wiley.com

These advancements highlight a trend towards greener chemistry, process intensification, and the customized synthesis of derivatives for specific, high-value applications.

Expanding Roles in Targeted Therapeutics

This compound's structure is ideally suited for its use as a linker and spacer molecule in the development of sophisticated therapeutics. chemimpex.com Its long, flexible aliphatic chain provides spatial separation between different functional parts of a molecule, while the terminal groups allow for straightforward conjugation.

A prominent emerging application is in the field of Proteolysis Targeting Chimeras (PROTACs). chemenu.com PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. medchemexpress.com this compound serves as an aliphatic, alkyl-based PROTAC linker. medchemexpress.combroadpharm.combroadpharm.comchemsrc.com It is a key building block in the synthesis of MS432, a first-in-class, highly selective PROTAC degrader that targets the kinases MEK1 and MEK2 for degradation by the VHL E3 ligase. medchemexpress.comtargetmol.com The carboxylic acid can be activated to form a stable amide bond with an amine on one part of the PROTAC, and the Boc-protected amine can be deprotected under mild acidic conditions to allow coupling to the other part. broadpharm.com

Beyond PROTACs, the compound is used in other bioconjugation strategies to improve the therapeutic profile of molecules. chemimpex.com

Drug Modification: It can be used to modify drug molecules to enhance properties such as solubility and bioavailability, potentially leading to more effective therapeutic agents. chemimpex.com

Peptide-Based Imaging Agents: In the design of fluorescent ligands for medical imaging, this compound acts as a long spacer arm. nih.gov It was selected as a 12-atom linker to connect a fluorescent dye (like Alexa Fluor) to a peptide scaffold selective for the human V1b vasopressin receptor. nih.gov This strategic separation ensures that the bulky dye does not interfere with the peptide's ability to bind to its receptor target. nih.gov

Readthrough Compounds: In the development of derivatives of the antibiotic negamycin (B1678013) to treat genetic diseases caused by nonsense mutations, a related compound, l-α-aminoundecanoic acid (Aund), was incorporated. nih.gov The long alkyl side chain was found to significantly enhance the therapeutic readthrough activity, suggesting a promising direction for designing new drugs for diseases like Duchenne muscular dystrophy. nih.gov

Table 1: this compound in Targeted Therapeutic Constructs

Therapeutic Construct Role of this compound Target / Application
MS432 Alkyl-based PROTAC linker. medchemexpress.comtargetmol.com MEK1 and MEK2 degradation for cancer therapy. medchemexpress.com
Fluorescent Peptides 12-atom spacer arm connecting a peptide to a fluorescent dye. nih.gov Imaging of human V1b vasopressin receptors. nih.gov
General Bioconjugation Linker to modify drug molecules. chemimpex.com Enhancing solubility and bioavailability of therapeutics. chemimpex.com

Novel Material Design Paradigms

The unique bifunctional nature of this compound makes it a valuable component in the bottom-up design of advanced materials with tailored properties. Its applications span from soft materials like hydrogels to functional polymers for energy storage and self-assembled nanostructures.

Hydrogels for Drug Delivery: this compound can be incorporated into peptide structures to create low-molecular-weight gelators. nih.gov When combined with a dipeptide (H-Phe-Phe-OH), the resulting molecule, Boc-AUDA-Phe-Phe-COOH, forms a hydrogel with thixotropic properties. nih.gov This material has been shown to successfully encapsulate and provide sustained release of molecules like vancomycin (B549263) and vitamin B12, demonstrating its potential for drug delivery applications. nih.gov The Boc group is often used to protect the α-amino group during peptide synthesis and influences the self-assembly and morphology of the final material. nih.govfrontiersin.org

Advanced Binders for Batteries: In a significant departure from biomedical applications, derivatives of 11-aminoundecanoic acid are being used to create a new generation of environmentally friendly, water-soluble binders for lithium-ion battery cathodes. wiley.com The monomer 11-acrylamido undecanoic acid, synthesized from AUDA, can be polymerized to create fluorine-free binders that show excellent adhesion and thermal stability (up to 350 °C) and are compatible with high-energy NMC 622 cathode materials. wiley.com This represents a sustainable alternative to the currently used PVDF binders, which require toxic organic solvents for processing. wiley.com

Self-Assembled Monolayers (SAMs) and Foldamers: The long alkyl chain and defined end-groups of this compound are ideal for creating highly ordered nanostructures. It has been used as a building block in the synthesis of foldamers—sequence-specific oligomers that fold into stable, well-defined conformations. amazonaws.com These foldamers, incorporating the this compound unit, can form self-assembled monolayers on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). amazonaws.com Such ordered layers are crucial in nanotechnology for templating the growth of other materials or modifying surface properties. beilstein-journals.org

Table 2: Applications of this compound in Material Design

Material Type Specific Role/Modification Key Properties Application Area
Peptide Hydrogel Incorporated as Boc-AUDA-Phe-Phe-COOH. nih.gov Thixotropic, biocompatible, sustained release. nih.gov Drug Delivery. nih.gov
LIB Cathode Binder Used as the precursor (AUDA) for the monomer AAmUDA. wiley.com Water-processable, fluorine-free, high thermal stability. wiley.com High-Energy Lithium-Ion Batteries. wiley.com
Foldamers / SAMs Coupled to a turn-mimic amino acid to synthesize foldamers. amazonaws.com Forms ordered self-assembled monolayers. amazonaws.com Nanotechnology, Surface Science. amazonaws.com

Interdisciplinary Research Opportunities

The versatility of this compound places it at the nexus of multiple scientific disciplines, creating fertile ground for interdisciplinary research. Its ability to bridge different chemical functionalities and material properties opens up novel avenues of investigation.

Medicinal Chemistry and Materials Science: The development of drug-eluting materials represents a strong synergy between these fields. For example, incorporating this compound into hydrogel networks for the controlled release of therapeutics like antibiotics or anticancer drugs is an active area of research. nih.govunibo.it This work combines peptide synthesis, polymer chemistry, and pharmacology to create advanced delivery systems.

Green Chemistry and Electrochemistry: The use of 11-aminoundecanoic acid, derived from renewable castor oil, to synthesize high-performance battery binders is a prime example of interdisciplinary innovation. ieabioenergy.comwiley.com This research merges sustainable materials science with electrochemistry to address critical challenges in energy storage, aiming to create batteries that are not only more powerful but also have a smaller environmental footprint. wiley.com

Nanotechnology and Biology: The compound's role in forming self-assembled monolayers and functionalizing nanoparticles creates opportunities at the bio-nano interface. amazonaws.comworktribe.com Researchers are exploring the functionalization of inorganic nanoparticles with ligands like 11-aminoundecanoic acid to improve their stability and biocompatibility for use as contrast agents in medical imaging or as vehicles for theranostics. worktribe.com This work requires expertise in materials synthesis, surface characterization, and cellular biology.

Supramolecular and Organic Chemistry: The study of foldamers and other self-assembling systems built from this compound units pushes the boundaries of supramolecular chemistry. amazonaws.com Understanding how modifications to the molecular structure influence the resulting self-assembled architecture—from nanofibers to complex monolayers—relies on a deep integration of organic synthesis, physical chemistry, and advanced characterization techniques. amazonaws.com

The continued exploration of this compound and its derivatives is poised to yield further breakthroughs by fostering collaborations across these diverse scientific fields.

Q & A

Q. What is the role of Boc-11-aminoundecanoic acid in PROTAC synthesis, and how does it influence ternary complex formation?

this compound serves as a chemical linker in PROTAC (Proteolysis Targeting Chimera) molecules, connecting the target protein-binding ligand and the E3 ubiquitin ligase-recruiting ligand. Its 11-carbon alkyl chain provides spatial flexibility, enabling optimal ternary complex formation between the target protein, PROTAC, and E3 ligase. This flexibility is critical for ubiquitination efficiency, as rigid linkers may hinder conformational adjustments required for degradation . Methodologically, linker length optimization involves comparative assays using varying carbon chain lengths (e.g., C6 vs. C11) to assess degradation efficiency via Western blot or cellular viability assays.

Q. What are the recommended protocols for synthesizing this compound into peptide-drug conjugates?

A validated synthesis protocol involves coupling this compound to amine-containing compounds using HOBt/HBTU activation in dichloromethane (DCM) at 0°C under inert conditions. Key steps include:

  • Dissolving this compound in DCM.
  • Adding HOBt (1.1 eq) and HBTU (2.0 eq) followed by DIPEA (3.9 eq) to activate the carboxyl group.
  • Reacting with the target amine for 12 hours.
  • Purification via silica gel chromatography (10% methanol/chlorofom) yields the product with ~50% efficiency . Table 1: Critical Reaction Parameters
ParameterCondition
SolventDCM
Temperature0°C → Room temperature
Activation reagentsHOBt, HBTU, DIPEA
PurificationSilica column chromatography

Q. How should this compound be stored, and what safety precautions are required?

The compound must be stored at -20°C in airtight containers to prevent hydrolysis of the Boc-protecting group. Handling requires impermeable gloves (e.g., nitrile) and tightly sealed goggles due to potential skin/eye irritation. Avoid prolonged exposure to moisture or acidic/basic conditions, which may deprotect the amine group .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Coupling efficiency depends on:

  • Reagent stoichiometry: Use a 3:1 molar excess of HBTU/HOBt relative to the amine substrate.
  • Solvent choice: DCM or DMF for improved solubility; DMF may enhance reaction rates but risks Boc-deprotection.
  • Reaction time: Extend to 24 hours for sterically hindered amines. Contradictions in yield (e.g., 50% vs. >80%) may arise from incomplete activation or side reactions. Validate purity via LC-MS and adjust reaction conditions iteratively .

Q. What experimental strategies address the "hook effect" in PROTACs incorporating this compound?

The "hook effect" occurs at high PROTAC concentrations, where binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominate, reducing degradation efficiency. To mitigate this:

  • Perform dose-response assays (e.g., 1 nM–10 µM) to identify optimal concentration ranges.
  • Use crystallography or surface plasmon resonance (SPR) to analyze ternary complex stability.
  • Compare linker flexibility by synthesizing PROTACs with shorter (C6) vs. longer (C11) linkers to assess degradation kinetics .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

  • Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Structural confirmation: High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed 951.4415 Da vs. theoretical 951.44 Da) .
  • Deprotection monitoring: TLC or ¹H NMR to detect Boc-group removal (disappearance of tert-butyl signal at δ 1.4 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.